3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
Description
Properties
IUPAC Name |
3,6-dibromo-9-(2,4-dimethylphenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Br2N/c1-12-3-6-18(13(2)9-12)23-19-7-4-14(21)10-16(19)17-11-15(22)5-8-20(17)23/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGSJUPRJUPYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1873362-96-9 | |
| Record name | 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N-Arylation of Carbazole
The introduction of the 2,4-dimethylphenyl group at the nitrogen atom (position 9) of carbazole is commonly achieved via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
-
- Starting from carbazole or 3,6-dibromocarbazole, the nitrogen is deprotonated using a strong base such as sodium hydride (NaH) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
- The 2,4-dimethylphenyl halide (commonly iodide or bromide) is then added to the reaction mixture.
- The reaction proceeds under stirring at room temperature or slightly elevated temperature for 1–4 hours until completion.
Example Protocol (from related carbazole derivatives):
- Dissolve 3,6-dibromocarbazole (500 mg, 1.42 mmol) in DMF (10 mL).
- Add sodium hydride (102 mg, 4.25 mmol) portion-wise, causing the solution to turn yellow.
- Add 2,4-dimethylphenyl iodide (excess, ~5 equivalents).
- Stir for 2 hours at room temperature.
- Quench reaction, extract with dichloromethane, wash with aqueous base, dry, and concentrate to isolate the N-arylated product.
This method is analogous to the synthesis of 3,6-dibromo-9-butyl-9H-carbazole reported in the literature, which uses sodium hydride in DMF for N-alkylation or N-arylation.
Bromination at 3,6-Positions
Selective bromination of the carbazole ring at positions 3 and 6 is typically achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.
- Bromination Procedure:
- Dissolve the N-substituted carbazole (e.g., 9-(2,4-dimethylphenyl)carbazole) in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
- Cool the solution to 0°C to control regioselectivity.
- Add NBS slowly (approximately 2.2 equivalents for dibromination).
- Stir for 4–6 hours while maintaining low temperature.
- Monitor reaction progress by thin-layer chromatography (TLC).
- Purify the product by column chromatography using hexane/ethyl acetate mixtures.
This approach is supported by analogous syntheses of 3,6-dibromo-9-(m-tolyl)-9H-carbazole, where NBS bromination at 0°C yields the dibrominated carbazole efficiently.
Representative Synthetic Route Summary
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Carbazole + NaH + 2,4-dimethylphenyl iodide in DMF | N-Arylation at N-9 position | 9-(2,4-dimethylphenyl)carbazole intermediate |
| 2 | NBS (2.2 equiv) in DCM or THF at 0°C | Selective bromination at 3,6-positions | 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole |
Practical Notes on Preparation
- Solvent Choice: DMF is preferred for the N-arylation due to its ability to dissolve both organic and inorganic reagents and facilitate deprotonation. For bromination, DCM or THF are favored for their inertness and good solvation of carbazole derivatives.
- Temperature Control: Maintaining low temperature (0–5°C) during bromination is critical to avoid over-bromination or side reactions.
- Purification: Column chromatography using non-polar to moderately polar solvent systems (hexane/ethyl acetate) is effective for isolating pure dibrominated carbazole.
- Yield Optimization: Using slight excess of brominating agent and controlling reaction time improves selectivity and yield.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
Applications in Organic Electronics
1. Organic Photovoltaics (OPVs)
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole serves as a crucial building block for synthesizing hole transport materials (HTMs) in organic photovoltaic devices. Its dibromo substituents facilitate reactions such as Suzuki coupling, enabling the formation of copolymers with enhanced electronic properties. For instance, copolymers derived from this compound have shown improved charge transport capabilities and stability in solar cell applications .
2. Organic Light Emitting Diodes (OLEDs)
In OLED technology, this compound is utilized to create efficient HTMs. The copolymerization of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole with other conjugated materials results in devices that exhibit high luminescence and operational stability . The optical bandgap of such polymers typically ranges around 3.0 eV to 3.2 eV, making them suitable for blue light emission applications .
Medicinal Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole derivatives as anticancer agents. A series of N-alkyl derivatives were synthesized and evaluated for their activity against various cancer cell lines. Notably, certain derivatives displayed significant antiproliferative effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with GI50 values indicating effective inhibition of cell growth .
2. Neuroprotective Properties
Research has also investigated the neuroprotective capabilities of carbazole derivatives. The compound's structure allows it to interact with biological targets involved in neurodegenerative diseases, suggesting its potential use in therapeutic applications aimed at protecting neuronal cells from oxidative stress and apoptosis .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole exerts its effects involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes.
Comparison with Similar Compounds
Structural and Electronic Modifications
Substituent Effects on Planarity and Conjugation
- 3,6-Dibromo-9-(4-chlorobenzyl)-9H-carbazole ():
- 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole ():
- 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole ():
Electron-Withdrawing/Donating Groups
- 3,6-Dibromo-9-[4-(2-ethylhexyloxy)phenyl]-9H-carbazole ():
- 3,6-Bis(thiophen-2-yl)-9-(naphthalen-2-yl)-9H-carbazole ():
Physical and Application-Specific Properties
- Thermal Stability : Brominated analogs () exhibit lower thermal stability compared to tert-butyl derivatives (), which resist aggregation up to 300°C.
- Device Performance : The dimethylphenyl group’s balance of solubility and planarity makes the target compound superior in OLED emissive layers compared to alkoxy-substituted derivatives, which prioritize processability over charge mobility .
Biological Activity
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole is a synthetic compound belonging to the carbazole family, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This article presents a detailed analysis of its biological activity, including synthesis methods, pharmacological evaluations, and structure-activity relationships (SAR).
Synthesis of 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole
The synthesis of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole typically involves halogenation reactions and subsequent functionalization. The general synthetic route includes:
- Starting Materials : The synthesis begins with 3,6-dibromocarbazole as a precursor.
- Functionalization : The bromine atoms at the 3 and 6 positions facilitate further reactions such as Suzuki coupling and amination to introduce various substituents like the 2,4-dimethylphenyl group .
Table 1: Synthesis Steps
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Halogenation | NBS | Room Temp |
| 2 | Coupling | Phenylboronic acid | THF, Pd catalyst |
| 3 | Purification | Silica gel chromatography | - |
Anticancer Properties
Research has demonstrated that derivatives of 3,6-dibromo-9-(2,4-dimethylphenyl)-9H-carbazole exhibit significant anticancer activity. The compound has been tested against various cancer cell lines including MCF-7 (breast cancer) and MDA-MB-231 (metastatic breast cancer).
- Cytotoxicity : The compound showed moderate antiproliferative effects with GI50 values ranging from 4.7 to 32.2 µM across different cell lines .
- Anti-Migratory Effects : In vitro assays indicated that several derivatives inhibited the migration of MDA-MB-231 cells by approximately 18–20%, suggesting potential use in preventing metastasis .
Structure-Activity Relationship (SAR)
The biological activity of carbazole derivatives is highly dependent on their structural features. Key findings include:
- Substituent Effects : Compounds with specific substitutions at the nitrogen atom or on the benzene ring exhibited enhanced cytotoxicity.
- Optimal Substituents : For instance, compounds with longer alkyl chains or specific aromatic groups showed improved activity against cancer cell lines .
Table 2: Biological Activity Data
| Compound ID | Cell Line | GI50 (µM) | Anti-Migratory Effect (%) |
|---|---|---|---|
| Compound 8 | MCF-7 | 8 | - |
| Compound 10 | MDA-MB-231 | 4.7 | 13 |
| Compound 14 | MDA-MB-231 | 32.2 | Moderate |
Case Study 1: Evaluation in MCF-7 Cells
A study evaluated the effects of several carbazole derivatives on MCF-7 cells. Among them, compound 8 exhibited the highest potency with a GI50 value of 8 µM , indicating strong antiproliferative effects. The study highlighted that this compound significantly reduced cell viability compared to controls.
Case Study 2: Migration Inhibition in MDA-MB-231 Cells
In another investigation focusing on metastatic behavior, compounds were assessed for their ability to inhibit migration in MDA-MB-231 cells using a wound-healing assay. Notably, compounds 10 and 14 demonstrated significant reductions in cell migration at non-cytotoxic concentrations.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole?
The synthesis typically involves two key steps: (1) bromination at the 3,6-positions of the carbazole core and (2) functionalization of the N-9 position with a 2,4-dimethylphenyl group. Bromination is achieved using reagents like -bromosuccinimide (NBS) in dimethylformamide (DMF) under inert conditions, as demonstrated in analogous carbazole derivatives . For N-alkylation or arylation, nucleophilic substitution or Ullmann-type coupling reactions are employed. For example, reacting 3,6-dibromo-9H-carbazole with 2,4-dimethylphenyl halides in the presence of a base (e.g., KCO) and a palladium catalyst can yield the target compound .
Basic: What analytical techniques are critical for characterizing this compound and ensuring purity?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substitution patterns and aromatic proton environments .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% purity is typical for research-grade material) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns, especially for brominated derivatives .
- X-ray Crystallography : Resolves crystal packing and molecular geometry, though limited by crystal growth challenges .
Advanced: How do the electronic properties of 3,6-dibromo carbazole derivatives influence their performance in optoelectronic devices?
The 3,6-dibromo substitution disrupts conjugation along the carbazole backbone, creating a localized electronic structure. This enhances charge-transport properties in organic semiconductors. For example, in 3,6-linked polycarbazoles, the bromine atoms increase electron affinity, facilitating hole transport in organic light-emitting diodes (OLEDs) . Comparative studies of 2,7- vs. 3,6-linkages reveal that 3,6-substituted derivatives exhibit blue-shifted fluorescence due to reduced conjugation, making them suitable for blue-emitting layers .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?
Key considerations include:
- Catalyst Selection : Pd(PPh) or PdCl(dppf) are effective for coupling with boronic acids (e.g., thiophene-2-boronic acid) .
- Solvent and Base : Use DMF or toluene with NaCO to stabilize intermediates and enhance reaction efficiency.
- Temperature and Time : Reactions typically proceed under reflux (80–110°C) for 48–72 hours to achieve >70% yields .
Post-reaction purification via column chromatography (e.g., DCM/hexane eluent) ensures isolation of target polymers or frameworks .
Advanced: How can researchers address discrepancies in spectroscopic data for substituted carbazole derivatives?
Contradictions often arise from solvent effects, crystallinity, or substituent electronic interactions. For example:
- Hirshfeld Surface Analysis : Resolves ambiguities in X-ray data by mapping intermolecular interactions (e.g., C–H···π vs. Br···Br contacts) .
- DFT Calculations : Predict and correlate experimental UV-Vis or fluorescence spectra with theoretical models to validate substitution effects .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., 3,6-diiodo or 3,6-dichloro analogs) to isolate bromine-specific effects .
Advanced: What role does this compound play in designing hydrogen-bonded organic frameworks (HOFs) for sensing applications?
3,6-Dibromo-9-(2,4-dimethylphenyl)-9H-carbazole serves as a precursor for HOF monomers. For instance, Suzuki coupling with pyridine-4-boronic acid introduces pyridyl units, enabling hydrogen-bonded network formation. The resulting HOFs exhibit acid-sensitive fluorescence quenching due to protonation of pyridyl groups, demonstrating potential as pH or organic acid sensors . Single-crystal X-ray diffraction (SCXRD) confirms framework topology and guest molecule interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
